molecular formula C8H12N2O2S B13989622 Ethyl 2-(dimethylamino)thiazole-5-carboxylate

Ethyl 2-(dimethylamino)thiazole-5-carboxylate

Cat. No.: B13989622
M. Wt: 200.26 g/mol
InChI Key: FSYRFLKQQXNKDX-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(dimethylamino)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with ethyl chloroformate and dimethylamine. One common method includes the cyclization of α-haloketones with thiourea, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the thiazole ring can yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(dimethylamino)thiazole-5-carboxylate is unique due to the presence of both the dimethylamino group and the ethyl ester functionality. These groups contribute to its distinct chemical reactivity and potential for diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5-9-8(13-6)10(2)3/h5H,4H2,1-3H3

InChI Key

FSYRFLKQQXNKDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N(C)C

Origin of Product

United States

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